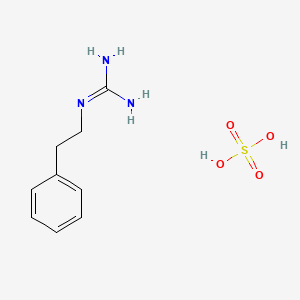

bis(N-(2-phenylethyl)guanidine); sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(N-(2-phenylethyl)guanidine); sulfuric acid: is a chemical compound with the molecular formula C18H28N6O4S and a molecular weight of 424.52 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-(2-phenylethyl)guanidine); sulfuric acid typically involves the reaction of N-(2-phenylethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS, to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(N-(2-phenylethyl)guanidine); sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that guanidine compounds, including bis(N-(2-phenylethyl)guanidine), exhibit significant antimicrobial properties. A study highlighted that guanidinium derivatives can increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a compound derived from guanidine was found to have potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1.5 µM .

Antiviral Properties

Guanidine derivatives have also been explored for their antiviral potential. Certain substituted guanidines have shown efficacy in inhibiting HIV replication, indicating their role in developing antiviral therapies .

Enzyme Inhibition

The ability of bis(N-(2-phenylethyl)guanidine) to act as an enzyme inhibitor has been documented. Its structural features allow it to interact with active sites of various enzymes, potentially leading to the development of novel therapeutic agents targeting specific biochemical pathways .

Molecular Probes

Due to their ability to form stable complexes with metal ions, guanidine derivatives are being investigated as molecular probes in biochemical assays. This application leverages their coordination chemistry to enhance the detection of biomolecules .

Polymer Chemistry

In material science, bis(N-(2-phenylethyl)guanidine); sulfuric acid has been utilized as a curing agent in polymer formulations. Its reactive nature allows it to participate in cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives.

Synthesis of Nanomaterials

The compound has also been explored for synthesizing nanostructured materials. Its unique chemical properties facilitate the formation of nanoparticles with tailored functionalities, which can be applied in drug delivery systems and catalysis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of bis(N-(2-phenylethyl)guanidine). The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains. The study provided insights into structure-activity relationships, emphasizing the importance of the guanidine moiety for activity.

| Bacterial Strain | MIC (µM) | Notes |

|---|---|---|

| Staphylococcus aureus | 1.5 | Effective against MRSA |

| Escherichia coli | 12.5 | Moderate efficacy |

Case Study 2: Polymer Development

In another study, this compound was incorporated into epoxy resin formulations. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the compound.

| Property | Control Sample | Sample with Bis Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Degradation Temp (°C) | 200 | 250 |

Wirkmechanismus

The mechanism of action of bis(N-(2-phenylethyl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(2-phenylethyl)guanidine: A precursor in the synthesis of bis(N-(2-phenylethyl)guanidine); sulfuric acid.

Bis(N-(2-phenylethyl)guanidine) hydrochloride: A similar compound with different counterions.

N-(2-phenylethyl)guanidine sulfate: Another related compound with sulfate as the counterion.

Uniqueness: this compound is unique due to its specific molecular structure and the presence of sulfuric acid as the counterion. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Biologische Aktivität

Bis(N-(2-phenylethyl)guanidine); sulfuric acid is a compound of considerable interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry, particularly focusing on its antibacterial and anticancer activities.

Chemical Structure and Properties

Bis(N-(2-phenylethyl)guanidine) is a guanidine derivative characterized by two phenylethyl groups attached to the guanidine moiety. The presence of sulfuric acid enhances its solubility and potential reactivity. Guanidines are known for their ability to interact with various biological targets due to their cationic nature.

Antibacterial Activity

Research indicates that guanidine derivatives, including bis(N-(2-phenylethyl)guanidine), exhibit significant antibacterial properties. These compounds have been shown to increase cellular accumulation in Gram-negative bacteria, enhancing their efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Guanidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L15 (related guanidine) | MRSA | 1.5 µM |

| L15 (related guanidine) | E. coli | 12.5 µM |

| Bis(N-(2-phenylethyl)guanidine) | Various Gram-positive strains | TBD |

Anticancer Activity

The cytotoxic effects of bis(N-(2-phenylethyl)guanidine) have been evaluated against various cancer cell lines. Studies demonstrate that this compound can induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .

Table 2: Cytotoxicity of Bis(N-(2-phenylethyl)guanidine)

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma MG-U87 | TBD |

| HEK-293 (normal cells) | TBD |

The mechanism by which bis(N-(2-phenylethyl)guanidine) exerts its biological effects involves multiple pathways:

- Membrane Disruption : The cationic nature of guanidines allows them to interact with negatively charged bacterial membranes, leading to membrane destabilization and cell lysis .

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit essential bacterial enzymes, contributing to their bactericidal activity .

Case Studies

Recent studies have highlighted the effectiveness of bis(N-(2-phenylethyl)guanidine) in specific clinical contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives with guanidinium groups showed enhanced activity against antibiotic-resistant strains, indicating a promising avenue for new antibiotic development .

- Cancer Treatment : In vitro studies on glioblastoma cells revealed that treatment with bis(N-(2-phenylethyl)guanidine) resulted in significant cell death compared to untreated controls, underscoring its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOPULWBBJOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.